Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate
Overview
Description
Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate, also known as MDP, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. This molecule is a derivative of pyrimidine and cyclohexanoic acid, and its chemical structure makes it a promising candidate for use in biological and chemical research.
Mechanism of Action
The mechanism of action of Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate is not fully understood, but studies have suggested that it may interact with specific receptors or enzymes in biological systems. This interaction can lead to changes in cellular processes or signaling pathways, which may have therapeutic implications.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, suggesting potential anticancer properties. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of this compound is its relatively high cost compared to other compounds, which may limit its use in certain research settings.
Future Directions
There are numerous future directions for research involving Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate. One potential area of interest is in the development of this compound-based therapeutics for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential molecular targets. Finally, the synthesis and optimization of this compound derivatives may lead to the discovery of new compounds with unique properties and applications.
Scientific Research Applications
Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate has various potential applications in scientific research, including its use as a building block for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for studying biological systems. One area where this compound has shown promise is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of potential drug candidates.
properties
IUPAC Name |
methyl 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-18-11-8-12(19-2)16-13(15-11)9-6-4-5-7-10(9)14(17)20-3/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBJQSWAUXUEPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2CCCCC2C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399624 | |
Record name | Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870083-40-2 | |
Record name | Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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